molecular formula C19H15FN4O3S B2760813 N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide CAS No. 2034354-33-9

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide

Cat. No.: B2760813
CAS No.: 2034354-33-9
M. Wt: 398.41
InChI Key: KSUVXTYYJBZKJL-UHFFFAOYSA-N
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Description

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide is a complex organic compound known for its potential applications in various scientific fields, including chemistry, biology, medicine, and industry. The compound features a unique combination of a thienopyrimidine core, a fluorophenyl moiety, and a pyrrole carboxamide group, making it an intriguing subject for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide generally involves multi-step processes

  • Formation of the Thienopyrimidine Core: : This step typically involves the condensation of thiophene with urea under acidic or basic conditions to form the dioxothienopyrimidine structure.

  • Attachment of the Ethyl Linker: : The ethyl linker is introduced via alkylation, typically using an ethyl halide in the presence of a base.

  • Introduction of the Fluorophenyl Group: : This involves a coupling reaction, such as Suzuki or Heck coupling, using a fluorophenyl boronic acid or halide.

  • Formation of the Pyrrole Carboxamide Group: : This final step is achieved by a reaction with pyrrole-2-carboxylic acid or its derivatives under amide-forming conditions, such as the use of coupling agents like EDCI or DCC.

Industrial Production Methods

Industrial-scale production might involve optimization of these synthetic routes to improve yields and reduce costs. This often includes continuous flow synthesis, use of catalytic processes, and recycling of reagents.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide undergoes various chemical reactions:

  • Oxidation: : Potentially involving the pyrrole or thienopyrimidine rings, leading to the formation of oxides.

  • Reduction: : Primarily affecting the carbonyl groups, reducing them to alcohols under hydrogenation conditions.

  • Substitution: : Particularly on the fluorophenyl ring, where electrophilic aromatic substitution can introduce other substituents.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂O₂, or other oxidizing agents.

  • Reduction: : Hydrogen gas in the presence of Pd/C or LiAlH₄.

  • Substitution: : Electrophilic reagents like NO₂⁺ or Br₂.

Major Products

  • Oxidation Products: : Oxidized derivatives with increased oxygen content.

  • Reduction Products: : Alcohol derivatives of the compound.

  • Substitution Products: : Modified fluorophenyl rings with new substituents.

Scientific Research Applications

N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide has diverse applications:

Chemistry

  • Used as a building block for synthesizing more complex molecules.

  • Studied for its unique electronic properties.

Biology

  • Investigated for its potential as an enzyme inhibitor.

  • Examined for its role in protein binding and signaling pathways.

Medicine

  • Researched for its therapeutic potential, including anti-cancer properties.

  • Explored for its antimicrobial and anti-inflammatory effects.

Industry

  • Utilized in the development of advanced materials, including polymers and nanomaterials.

  • Considered for use in sensor technology due to its specific binding properties.

Mechanism of Action

The compound exerts its effects through several mechanisms:

  • Molecular Targets: : May interact with enzymes, receptors, or nucleic acids.

  • Pathways Involved: : Could modulate signaling pathways, such as kinase cascades or transcriptional regulation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)ethyl)-1H-pyrrole-2-carboxamide: : Similar but lacks the fluorophenyl group.

  • 4-(4-Fluorophenyl)-1H-pyrrole-2-carboxamide: : Lacks the thienopyrimidine core.

Uniqueness

  • The presence of both the thienopyrimidine core and the fluorophenyl moiety in N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide provides unique electronic and steric properties, making it a distinct compound with specific applications and reactivity profiles.

This article should give you a comprehensive understanding of this compound

Properties

IUPAC Name

N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FN4O3S/c20-13-3-1-11(2-4-13)12-9-15(22-10-12)17(25)21-6-7-24-18(26)16-14(5-8-28-16)23-19(24)27/h1-5,8-10,22H,6-7H2,(H,21,25)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSUVXTYYJBZKJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CNC(=C2)C(=O)NCCN3C(=O)C4=C(C=CS4)NC3=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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